molecular formula C15H12FNO4 B2785915 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-79-1

1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B2785915
CAS No.: 885949-79-1
M. Wt: 289.262
InChI Key: GZXXNVJLTKMPLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone typically involves multiple steps. One common method starts with the nitration of 4-nitrophenol to introduce the nitro group. This is followed by an esterification reaction to form the nitrobenzyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom and the nitrobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine or nitrobenzyl groups.

Scientific Research Applications

1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ethanone moiety can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the fluorine atom and the nitrobenzyl group makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-[3-fluoro-4-[(4-nitrophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(16)8-12)21-9-11-2-5-13(6-3-11)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXNVJLTKMPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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